4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde is an organic compound with the molecular formula C22H21NO It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 2-ethyl-6-methylphenyl and a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde typically involves the reaction of 2-ethyl-6-methylaniline with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzoic acid.
Reduction: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzyl alcohol.
Substitution: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)-2-nitrobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-((2-Methylphenyl)(phenyl)amino)benzaldehyde
- 4-((2-Ethylphenyl)(phenyl)amino)benzaldehyde
- 4-((2-Methyl-6-ethylphenyl)(phenyl)amino)benzaldehyde
Comparison: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and biological effects, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
256660-20-5 |
---|---|
Molekularformel |
C22H21NO |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-(N-(2-ethyl-6-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C22H21NO/c1-3-19-9-7-8-17(2)22(19)23(20-10-5-4-6-11-20)21-14-12-18(16-24)13-15-21/h4-16H,3H2,1-2H3 |
InChI-Schlüssel |
BGWMXUZJAAUVIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.